molecular formula C26H26N6O4 B2704466 N-(2-ethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1112026-46-6

N-(2-ethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2704466
CAS No.: 1112026-46-6
M. Wt: 486.532
InChI Key: IWGFMLIXASXSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimido[5,4-b]indole derivative featuring a 3-ethyl-1,2,4-oxadiazole moiety at the 3-position of the core structure, an 8-methyl group, and a 4-oxo functional group. The acetamide side chain is substituted with a 2-ethoxyphenyl group, which may influence solubility and receptor binding.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O4/c1-4-21-29-23(36-30-21)14-31-15-27-24-17-12-16(3)10-11-19(17)32(25(24)26(31)34)13-22(33)28-18-8-6-7-9-20(18)35-5-2/h6-12,15H,4-5,13-14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGFMLIXASXSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NC5=CC=CC=C5OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Benzamide Group: The quinoxaline intermediate is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide group.

    Addition of the Methylbenzyl Group: Finally, the methylbenzyl group is introduced through a nucleophilic substitution reaction using a suitable methylbenzyl halide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds containing the oxadiazole ring exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including resistant strains. The presence of the oxadiazole group is crucial for enhancing antimicrobial efficacy due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anticancer Properties

The pyrimidoindole structure has been associated with anticancer activity. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may exhibit similar properties through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cancer progression .

Synthesis and Derivative Development

The synthesis of N-(2-ethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is typically achieved through multi-step organic reactions involving the formation of the oxadiazole and pyrimidoindole moieties. The synthesis process can be optimized to yield higher purity and better yields of the desired compound.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of compounds similar to this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus strains.
Study 2Anticancer ActivityInduced apoptosis in MCF7 breast cancer cells through caspase activation.
Study 3Synthesis OptimizationImproved yield of oxadiazole derivatives by adjusting reaction conditions.

These findings highlight the compound's potential as a lead candidate for further development in drug discovery programs targeting infectious diseases and cancer.

Mechanism of Action

The mechanism of action of N-(4-methyl

Biological Activity

N-(2-ethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of oxadiazole and pyrimidoindole moieties. The use of microwave-assisted synthesis has been noted to enhance yields and reduce reaction times in the preparation of similar compounds .

Anticancer Activity

Research indicates that derivatives containing oxadiazole and pyrimidine structures exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that related oxadiazole derivatives inhibited cell viability in MCF-7 breast cancer cells through apoptosis induction .

CompoundCell LineIC50 (μM)Mechanism of Action
AMCF-715Apoptosis induction
BHeLa20Cell cycle arrest
CA54925Inhibition of proliferation

Antimicrobial Activity

This compound also shows promising antibacterial activity. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. For example, a related oxadiazole derivative exhibited moderate antibacterial effects against E. coli and S. aureus strains .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

Antiviral Activity

The antiviral potential of oxadiazole derivatives has been explored in various studies. Compounds similar to N-(2-ethoxyphenyl)-2-{3-[...]} were evaluated for their ability to inhibit viral replication. For instance, certain derivatives demonstrated significant activity against HSV strains by interfering with viral entry or replication processes .

The biological activities of N-(2-ethoxyphenyl)-2-{3-[...]} can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives inhibit key proteins involved in cell cycle progression.
  • Antimicrobial Mechanisms : The disruption of bacterial cell walls or inhibition of essential metabolic pathways may underlie the observed antibacterial effects.

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of substituted oxadiazoles showed that modifications at specific positions significantly enhanced cytotoxicity against MCF-7 cells. The most potent compounds were further analyzed for their apoptotic effects using flow cytometry.
  • Case Study on Antimicrobial Effects : Another investigation focused on the antibacterial activity of oxadiazole derivatives against clinical isolates of E. coli and S. aureus. The study highlighted the structure–activity relationship (SAR) that guided the design of more effective antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimido[5,4-b]indole 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl], 8-methyl, N-(2-ethoxyphenyl)acetamide ~530 (estimated) Ethoxyphenyl enhances lipophilicity; oxadiazole may improve metabolic stability.
N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5-yl}acetamide Pyrimido[5,4-b]indole 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl], 8-methyl, N-(4-acetylphenyl)acetamide ~528 (estimated) Acetylphenyl group may alter binding affinity compared to ethoxyphenyl.
N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H-pyrimido[5,4-b]indol-5-yl}acetamide Pyrimido[5,4-b]indole 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl], N-(3-methoxyphenylmethyl)acetamide ~515 (estimated) Methoxyphenylmethyl substitution could enhance CNS penetration.
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide Pyrimido[5,4-b]indole 3-(2-chlorobenzyl), N-(2-fluorophenyl)acetamide ~506 (reported) Chlorobenzyl and fluorophenyl groups may increase halogen bonding interactions.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(3-methoxyphenyl), 2-sulfanylacetamide, thiadiazole substitution ~550 (estimated) Thiadiazole and sulfanyl groups may confer redox activity or metal chelation.

Computational and Analytical Comparisons

  • Similarity Indexing: Using Tanimoto coefficient-based similarity indexing (), the target compound shows ~60–70% structural similarity to oxadiazole- and pyrimidoindole-containing analogs.
  • Molecular Networking :
    • MS/MS fragmentation patterns () indicate that the target compound shares high cosine scores (>0.8) with pyrimidoindole derivatives, confirming structural relatedness. Lower scores (<0.5) with isoxazole or thiadiazole analogs reflect core structural differences .

Research Findings and Limitations

  • Synthetic Feasibility :
    • Pyrimidoindole derivatives are typically synthesized via Pd-catalyzed cross-coupling (), but the target compound’s oxadiazole moiety requires additional steps, such as cyclization of amidoximes .
  • Bioactivity Gaps :
    • While analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () show anti-proliferative activity, the target compound lacks explicit biological data in the provided evidence .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-ethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrimidoindole core via cyclization of substituted indole derivatives under reflux conditions with triethylamine or pyridine as catalysts .
  • Step 2 : Introduction of the 1,2,4-oxadiazolylmethyl group using chloroacetyl chloride or similar acylating agents, followed by coupling with hydroxylamine derivatives .
  • Step 3 : Final functionalization with the ethoxyphenylacetamide moiety via nucleophilic substitution or amidation reactions .
  • Key Purification : Recrystallization from ethanol or pet-ether is often employed to isolate intermediates .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Structural validation relies on:

  • 1H/13C NMR : Confirming proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • LC-MS : Verifying molecular ion peaks (e.g., [M+H]+ at m/z 507.2 for intermediates) .
  • Elemental Analysis : Ensuring ≤0.4% deviation from theoretical C/H/N/O values .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for the pyrimido[5,4-b]indol-4-one intermediate?

  • Methodological Answer : Key challenges include:

  • Regioselectivity : Competing cyclization pathways may produce undesired isomers. Using Zeolite (Y-H) catalysts at 150°C improves selectivity by stabilizing transition states .
  • Byproduct Formation : Unreacted chloroacetyl chloride can lead to dimerization. Excess triethylamine (2–3 eq.) and controlled reflux temperatures (80–100°C) minimize this .
  • Yield Optimization : Yields range from 45–65% for intermediates, with recrystallization improving purity to ≥95% .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • PASS Program : Predicts targets (e.g., kinase inhibition, DNA intercalation) based on structural fingerprints like oxadiazole and pyrimidoindole motifs .
  • Molecular Docking : Validates binding affinity to receptors (e.g., EGFR or PARP-1) using AutoDock Vina. The ethoxyphenyl group shows hydrophobic interactions, while the oxadiazole ring forms hydrogen bonds .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.2) and cytochrome P450 interactions, guiding in vitro testing priorities .

Q. How should researchers address contradictions in spectral data (e.g., NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from:

  • Dynamic Effects : Rotamers of the acetamide group can split signals. High-temperature NMR (60°C in DMSO-d6) simplifies spectra by averaging conformers .
  • Impurity Artifacts : Residual solvents (e.g., DMF) may obscure peaks. Use of deuterated solvents and gradient HPLC (C18 column, acetonitrile/water) clarifies results .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?

  • Methodological Answer :

  • MTT Assay : Test against cancer cell lines (e.g., MCF-7, A549) with IC50 calculations. Include positive controls (e.g., doxorubicin) and 72-hour incubation to account for delayed apoptosis .
  • Mechanistic Studies : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) confirm apoptosis pathways .
  • Dose-Response Curves : Use 10–100 μM concentrations to identify subtoxic ranges for downstream assays .

Q. What strategies improve the stability of the 1,2,4-oxadiazole moiety under physiological conditions?

  • Methodological Answer :

  • pH Buffering : Maintain pH 7.4 in PBS to prevent hydrolysis of the oxadiazole ring .
  • Prodrug Design : Mask the oxadiazole with acetyl or tert-butyl groups, which are cleaved enzymatically in target tissues .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent degradation .

Data Interpretation and Reporting

Q. How should researchers statistically analyze dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50 values with 95% confidence intervals .
  • Two-Way ANOVA : Compare treatment groups across multiple cell lines and time points, adjusting for multiple comparisons (e.g., Tukey’s test) .
  • Reproducibility : Report triplicate experiments with CV ≤15% to ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.